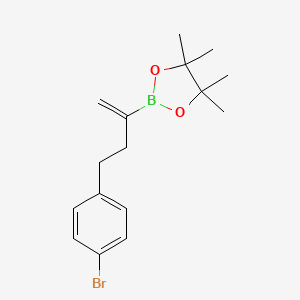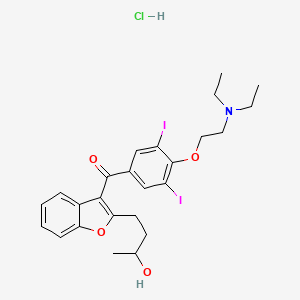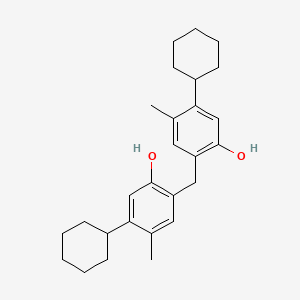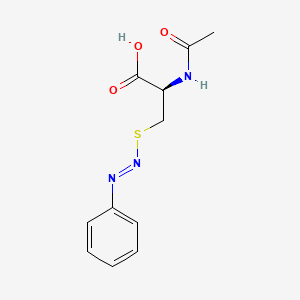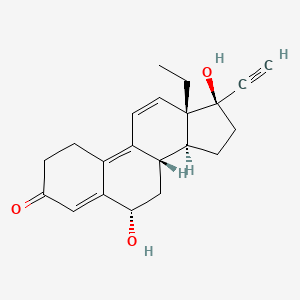
6a-Hydroxy Gestrinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6a-Hydroxy Gestrinone is a synthetic steroidal compound derived from Gestrinone, which is known for its applications in the treatment of endometriosis. Gestrinone itself is a synthetic steroid of the 19-nortestosterone group, possessing estrogenic, progestational, androgenic, antiestrogenic, and antiprogesterone actions
Méthodes De Préparation
The synthesis of 6a-Hydroxy Gestrinone involves the hydroxylation of Gestrinone. One of the common methods includes the hydrogenation of Gestrinone, which can be challenging to limit to the terminal acetylenic group . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with controlled reaction conditions to ensure the desired hydroxylation.
Analyse Des Réactions Chimiques
6a-Hydroxy Gestrinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent compound Gestrinone.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: As a derivative of Gestrinone, it is used in research to understand the chemical behavior and reactivity of steroidal compounds.
Biology: It is studied for its effects on biological systems, particularly in relation to its parent compound’s antiestrogenic and antiprogesterone properties.
Mécanisme D'action
The mechanism of action of 6a-Hydroxy Gestrinone is similar to that of Gestrinone. It exerts its effects by interacting with hormone receptors, including progesterone and estrogen receptors. It has weak agonist activity on progesterone receptors and moderate agonist activity on androgen receptors . This interaction leads to the inhibition of gonadotropin release, resulting in the atrophy of endometrial tissue and the regression of endometriosis .
Comparaison Avec Des Composés Similaires
6a-Hydroxy Gestrinone can be compared with other similar compounds, such as:
Gestrinone: The parent compound, known for its antiestrogenic and antiprogesterone properties.
Mifepristone: A progesterone receptor antagonist used for medical termination of pregnancy and in the treatment of endometriosis.
The uniqueness of this compound lies in its specific hydroxylation, which may confer distinct biological activities and therapeutic potentials compared to its parent compound and other similar steroids.
Propriétés
Formule moléculaire |
C21H24O3 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(6S,8S,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H24O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,7,9,11,16,18-19,23-24H,3,5-6,8,10,12H2,1H3/t16-,18+,19+,20+,21+/m1/s1 |
Clé InChI |
KQUWZIRAKHNAAC-GVVDHYSOSA-N |
SMILES isomérique |
CC[C@]12C=CC3=C4CCC(=O)C=C4[C@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O |
SMILES canonique |
CCC12C=CC3=C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


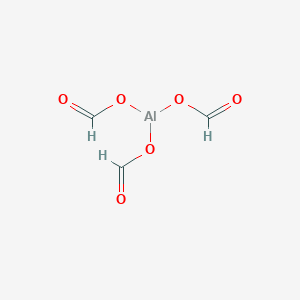

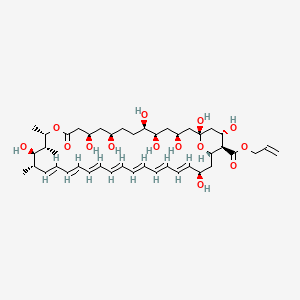
![3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)
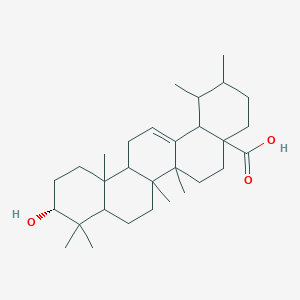
![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)
